3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2,4-dichlorophenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid methyl ester
- 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid ethyl ester
- 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to similar compounds, 3-(2,4-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester exhibits unique properties such as higher stability and better solubility in organic solvents. These characteristics make it a preferred choice for various research applications.
Properties
Molecular Formula |
C15H20Cl2N2O2 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
RMJRAHIFILWBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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